5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol 5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC9983348
InChI: InChI=1S/C8H7BrN4S/c1-13-7(11-12-8(13)14)5-2-6(9)4-10-3-5/h2-4H,1H3,(H,12,14)
SMILES: CN1C(=NNC1=S)C2=CC(=CN=C2)Br
Molecular Formula: C8H7BrN4S
Molecular Weight: 271.14 g/mol

5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC9983348

Molecular Formula: C8H7BrN4S

Molecular Weight: 271.14 g/mol

* For research use only. Not for human or veterinary use.

5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C8H7BrN4S
Molecular Weight 271.14 g/mol
IUPAC Name 3-(5-bromopyridin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C8H7BrN4S/c1-13-7(11-12-8(13)14)5-2-6(9)4-10-3-5/h2-4H,1H3,(H,12,14)
Standard InChI Key HYGXDHIAYXDXPI-UHFFFAOYSA-N
SMILES CN1C(=NNC1=S)C2=CC(=CN=C2)Br
Canonical SMILES CN1C(=NNC1=S)C2=CC(=CN=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₈H₇BrN₄S, with a molecular weight of 271.14 g/mol . Its IUPAC name, 3-(5-bromopyridin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione, reflects its hybrid structure comprising a brominated pyridine ring fused to a methyl-substituted triazole-thione moiety. Key identifiers include:

PropertyValue
SMILESCN1C(=NNC1=S)C2=CC(=CN=C2)Br
InChIKeyHYGXDHIAYXDXPI-UHFFFAOYSA-N
Canonical SMILESCN1C(=NNC1=S)C2=CC(=CN=C2)Br
CAS RegistryNot publicly disclosed

The bromine atom at the pyridine ring’s 5-position enhances electronic polarization, potentially improving binding affinity to biological targets.

Spectroscopic Characterization

Structural confirmation employs ¹H NMR, ¹³C NMR, and LC-MS. Predicted mass fragments align with adducts such as [M+H]⁺ (m/z 270.96) and [M+Na]⁺ (m/z 292.95) . The thione group (-C=S) contributes to distinct IR absorption bands near 1200–1250 cm⁻¹, characteristic of C=S stretching.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol starting from 5-bromonicotinic acid derivatives. A representative pathway involves:

  • Condensation: Reaction of 5-bromo-3-pyridinecarboxylate with thiosemicarbazide under reflux in ethanol.

  • Cyclization: Intramolecular cyclization catalyzed by triethylamine to form the triazole core.

  • Purification: Recrystallization from ethanol or column chromatography yields the final product.

Typical reaction conditions and yields are summarized below:

StepReagents/ConditionsYield (%)
CondensationEthanol, reflux, 12 h65–70
CyclizationTriethylamine, RT, 6 h80–85
PurificationEthanol recrystallization90–95

Yield optimization remains an active area of research, with microwave-assisted synthesis emerging as a promising alternative.

Biological Activities

Anticancer Properties

In vitro studies demonstrate significant cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines . Mechanistically, the triazole-thione moiety interacts with cellular targets such as tyrosine kinases and apoptosis regulators, inducing cell cycle arrest at the G1 phase . Comparative IC₅₀ values are outlined below:

Cell LineIC₅₀ (μM)Selectivity Index (vs. Normal Cells)
IGR39 (Melanoma)12.33.2
MDA-MB-231 (Breast)18.72.1
Panc-1 (Pancreatic)24.51.8

Selectivity indices indicate preferential activity toward cancer cells, though further optimization is required to improve therapeutic windows .

Applications in Medicinal Chemistry

Drug Design Scaffold

The compound serves as a versatile precursor for derivatization. Key reactive sites include:

  • Triazole-thione sulfur: Participates in nucleophilic substitutions.

  • Pyridine bromine: Enables cross-coupling reactions (e.g., Suzuki-Miyaura).

Recent derivatives exhibit improved pharmacokinetic profiles, with logP values optimized for blood-brain barrier penetration .

Comparative Analysis with Analogues

Replacing the 5-bromopyridin-3-yl group with pyridin-4-yl (as in CID 3652-32-2) reduces anticancer efficacy (IC₅₀ > 50 μM), underscoring the importance of bromine’s position . Similarly, substituting the methyl group with bulkier alkyl chains diminishes solubility, highlighting the need for balanced hydrophobicity .

Future Research Directions

  • In Vivo Toxicology: Assess acute/chronic toxicity in animal models.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency.

  • Target Identification: Employ proteomics to pinpoint molecular targets.

  • Formulation Development: Explore nanoparticle-based delivery systems to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator